2-[(1-Cyclopentylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one
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Overview
Description
2-[(1-Cyclopentylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a piperidine ring fused to a cyclopentane ring and a cinnoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Cyclopentylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Cyclopentyl Substitution: The cyclopentyl group is introduced via alkylation reactions using cyclopentyl halides.
Cinnoline Formation: The cinnoline moiety is formed through a series of condensation reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This typically includes:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Cyclopentylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(1-Cyclopentylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-Cyclopentylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets in the body. These targets may include:
Receptors: Binding to neurotransmitter receptors, modulating their activity.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Pathways: Modulation of signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(1-Cyclopentylpiperidin-4-yl)ethanamine: Shares the piperidine and cyclopentyl moieties but lacks the cinnoline structure.
2-(1-Isopropylpiperidin-4-yl)ethanamine: Similar piperidine structure with an isopropyl group instead of cyclopentyl.
2-(1-Benzylpiperidin-4-yl)ethanamine: Contains a benzyl group instead of cyclopentyl.
Uniqueness
2-[(1-Cyclopentylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is unique due to its combination of the piperidine, cyclopentyl, and cinnoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[(1-cyclopentylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c23-19-13-16-5-1-4-8-18(16)20-22(19)14-15-9-11-21(12-10-15)17-6-2-3-7-17/h13,15,17H,1-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBYGHCMSNQGRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CN3C(=O)C=C4CCCCC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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